molecular formula C17H16F3N7 B12246052 2-(5-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-3-(trifluoromethyl)pyridine

2-(5-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-3-(trifluoromethyl)pyridine

Cat. No.: B12246052
M. Wt: 375.4 g/mol
InChI Key: LRFQGCFHMSOZLB-UHFFFAOYSA-N
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Description

2-(5-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-3-(trifluoromethyl)pyridine is a complex organic compound that features a unique structure combining multiple heterocyclic rings. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-3-(trifluoromethyl)pyridine typically involves multi-step organic synthesis. The process often starts with the preparation of the triazolo[4,3-b]pyridazine core, followed by the construction of the octahydropyrrolo[3,4-c]pyrrole ring system. The final step involves the introduction of the trifluoromethyl group on the pyridine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, are essential to meet the stringent requirements of pharmaceutical-grade compounds.

Chemical Reactions Analysis

Types of Reactions

2-(5-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions adjacent to the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases to deprotonate the compound, followed by the addition of nucleophiles.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of reduced analogs with hydrogenated rings.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(5-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-3-(trifluoromethyl)pyridine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(5-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[4,3-b]pyridazine derivatives: These compounds share the triazolo[4,3-b]pyridazine core and exhibit similar biological activities.

    Octahydropyrrolo[3,4-c]pyrrole derivatives: Compounds with this ring system are studied for their unique structural properties.

    Trifluoromethylpyridine derivatives: Known for their stability and biological activity.

Uniqueness

2-(5-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-3-(trifluoromethyl)pyridine is unique due to the combination of its multiple heterocyclic rings and the presence of the trifluoromethyl group

Properties

Molecular Formula

C17H16F3N7

Molecular Weight

375.4 g/mol

IUPAC Name

6-[5-[3-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C17H16F3N7/c18-17(19,20)13-2-1-5-21-16(13)26-8-11-6-25(7-12(11)9-26)15-4-3-14-23-22-10-27(14)24-15/h1-5,10-12H,6-9H2

InChI Key

LRFQGCFHMSOZLB-UHFFFAOYSA-N

Canonical SMILES

C1C2CN(CC2CN1C3=NN4C=NN=C4C=C3)C5=C(C=CC=N5)C(F)(F)F

Origin of Product

United States

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